molecular formula C8H8BrClO B3055132 2-Bromo-1-(4-chlorophenyl)ethanol CAS No. 6314-52-9

2-Bromo-1-(4-chlorophenyl)ethanol

Cat. No.: B3055132
CAS No.: 6314-52-9
M. Wt: 235.5 g/mol
InChI Key: OARLXKUTYSMNRK-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorophenyl)ethanol: is an organic compound with the molecular formula C8H8BrClO It is a halogenated alcohol, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring and an ethanol moiety

Scientific Research Applications

Chemistry: 2-Bromo-1-(4-chlorophenyl)ethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated alcohols on cellular processes. It is also employed in the development of new biochemical assays.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins.

Safety and Hazards

The safety and hazards associated with “2-Bromo-1-(4-chlorophenyl)ethanol” are not well-documented in the literature . As with any chemical compound, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol typically involves the bromination of 1-(4-chlorophenyl)ethanol. One common method is the reaction of 1-(4-chlorophenyl)ethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Bromo-1-(4-chlorophenyl)ethanol can undergo oxidation to form 2-Bromo-1-(4-chlorophenyl)ethanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 2-Bromo-1-(4-chlorophenyl)ethane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, reaction with sodium azide can yield 2-Azido-1-(4-chlorophenyl)ethanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: 2-Bromo-1-(4-chlorophenyl)ethanone.

    Reduction: 2-Bromo-1-(4-chlorophenyl)ethane.

    Substitution: 2-Azido-1-(4-chlorophenyl)ethanol.

Comparison with Similar Compounds

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanol
  • 2-Bromo-1-(4-fluorophenyl)ethanol
  • 2-Bromo-1-(4-methylphenyl)ethanol

Comparison: Compared to its analogs, 2-Bromo-1-(4-chlorophenyl)ethanol is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARLXKUTYSMNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284908
Record name 2-bromo-1-(4-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-52-9
Record name NSC39776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-(4-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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